molecular formula C17H14N2O5 B12929228 Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-52-6

Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-

Cat. No.: B12929228
CAS No.: 651748-52-6
M. Wt: 326.30 g/mol
InChI Key: JCMKJOKUQVMWON-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]- (hereafter referred to as Compound A) is a heterocyclic compound featuring a benzoic acid scaffold conjugated to a 2,4-dioxoimidazolidine ring substituted with a 3-methoxyphenyl group (Figure 1). The 3-methoxyphenyl substituent introduces steric bulk and electron-donating effects due to the methoxy group. Such structural features are common in pharmaceutical intermediates, particularly in enzyme inhibitors targeting proteases or oxidoreductases .

Figure 1. Proposed structure of Compound A.

Properties

CAS No.

651748-52-6

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14N2O5/c1-24-14-7-3-6-13(9-14)19-15(20)10-18(17(19)23)12-5-2-4-11(8-12)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

JCMKJOKUQVMWON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and a suitable electrophile. Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups in the imidazolidinone ring results in a dihydroxy derivative .

Scientific Research Applications

3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Fluorinated Analogs

  • Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- (Compound B) : Replacing the methoxy group in Compound A with a fluorine atom reduces steric hindrance and introduces electron-withdrawing effects. This substitution decreases molecular weight (300.28 g/mol vs. ~315 g/mol for Compound A, estimated) and may enhance metabolic stability .
  • Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (Compound C) : The addition of a second fluorine atom further increases polarity (PSA: ~77.9 Ų) and acidity (predicted pKa ≈ 3.24) compared to Compound A .

Trifluoromethyl-Substituted Analog

  • However, the 4-methoxy substituent on the benzoic acid moiety alters the electronic distribution compared to Compound A .

Simplified Imidazolidinone Derivatives

  • 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (Compound E): This analog lacks aryl substitution on the imidazolidinone ring, resulting in reduced molecular complexity and lower molecular weight (248.22 g/mol). Its higher PSA (86.71 Ų) suggests increased solubility in polar solvents .

Table 1. Structural and Physicochemical Comparison of Compound A and Analogs

Compound Substituent on Imidazolidinone Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Key Features
A 3-Methoxyphenyl C₁₇H₁₄N₂O₅* ~315 (estimated) ~1.5 ~80 Electron-donating methoxy group; dual ketone groups
B 3-Fluorophenyl C₁₆H₁₃FN₂O₃ 300.28 2.1† 77.9 Enhanced metabolic stability
C 3,5-Difluorophenyl C₁₆H₁₂F₂N₂O₃ 318.28 2.3† 77.9 Increased polarity and acidity
D 4-Trifluoromethylphenyl C₁₈H₁₅F₃N₂O₄ 380.32 0.83 86.7 High lipophilicity; strong electron withdrawal
E None C₁₀H₈N₂O₄ 248.22 0.83 86.71 Simplified structure; high solubility

*Exact molecular formula for Compound A is inferred from analogs. †Predicted values based on structural analogs.

Biological Activity

Benzoic acid derivatives have garnered significant interest in pharmaceutical and biochemical research due to their diverse biological activities. The compound Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] is a notable example, exhibiting a range of pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₄
  • Molecular Weight : 299.28 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Research indicates that derivatives of benzoic acid have shown promising antitumor effects. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell growth in various cancer models.
  • Antimicrobial Properties
    • Benzoic acid derivatives are known for their antimicrobial activity against a range of pathogens. The specific compound under discussion has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects
    • Compounds with the benzoic acid structure have been linked to anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Antitumor Activity

A study conducted by Marzouk et al. (2016) investigated the synthesis of new phthalazinones from benzoic acid derivatives and assessed their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
Compound CA549 (Lung)12

Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results showed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in inflammatory diseases.

The exact mechanism through which Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl] exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of key signaling pathways associated with tumor growth.
  • Disruption of bacterial cell wall synthesis , leading to microbial death.
  • Modulation of inflammatory mediators , reducing tissue inflammation.

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